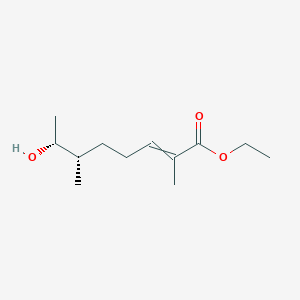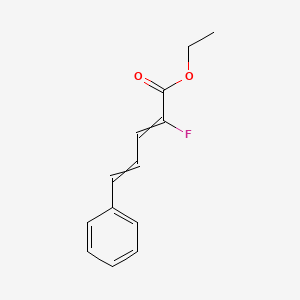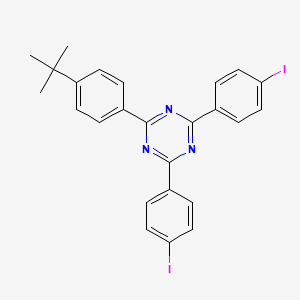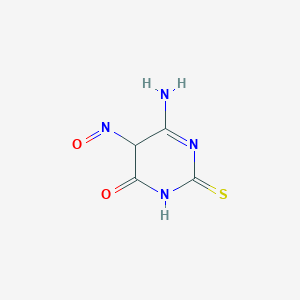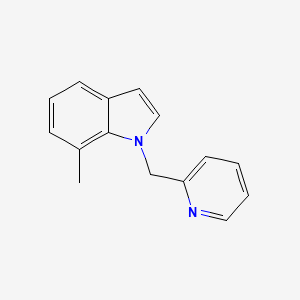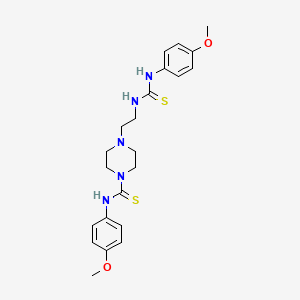
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethyl oxalate to form a piperazine ring.
Introduction of the methoxyphenyl groups: This step involves the reaction of piperazine with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl groups.
Formation of the thioureido linkage: The final step involves the reaction of the intermediate with thiourea to form the thioureido linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the thioureido linkage.
Substitution: The piperazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular targets: It may interact with enzymes or receptors involved in biological processes.
Pathways involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A simpler derivative with similar biological activities.
Thiourea derivatives: Compounds with similar thioureido linkages.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
N-(4-Methoxyphenyl)-4-(2-(3-(4-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H29N5O2S2 |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N5O2S2/c1-28-19-7-3-17(4-8-19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |
Clé InChI |
KHKLBSBDOTXPTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


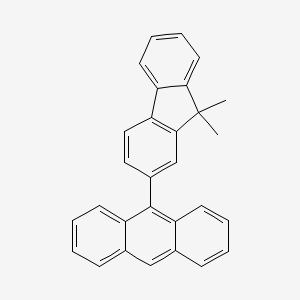
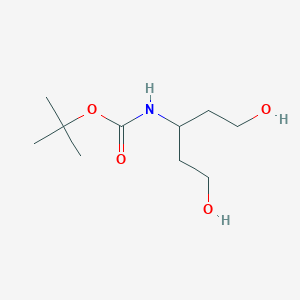

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
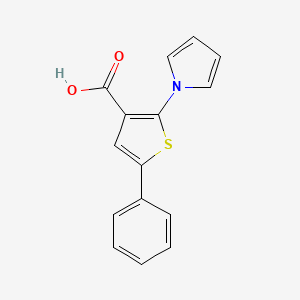
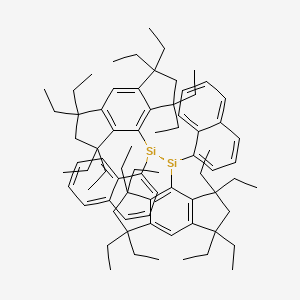
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
